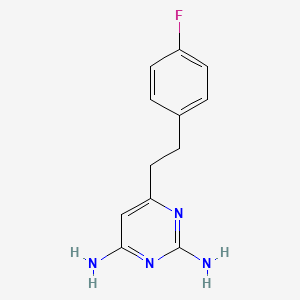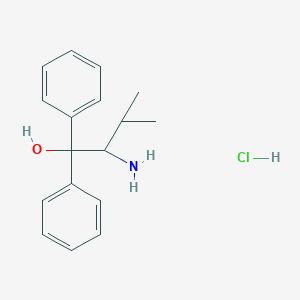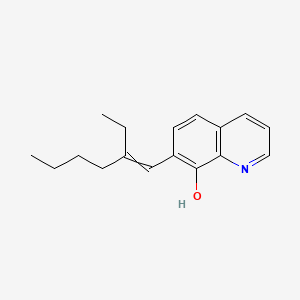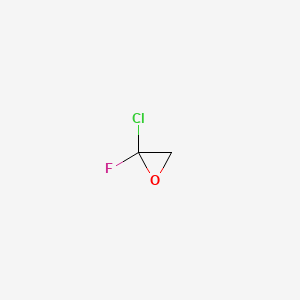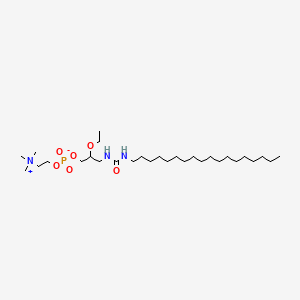
rac-3-Octadecanureido-2-ethoxypropyl phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-3-Octadecanureido-2-ethoxypropyl phosphocholine: is a synthetic compound that belongs to the class of phosphocholine derivatives. It is characterized by its unique structure, which includes an octadecanureido group, an ethoxypropyl chain, and a phosphocholine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-Octadecanureido-2-ethoxypropyl phosphocholine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Octadecanureido Group: This step involves the reaction of octadecanoic acid with a suitable amine to form the octadecanureido group.
Introduction of the Ethoxypropyl Chain: The ethoxypropyl chain is introduced through an etherification reaction, where an appropriate alcohol reacts with the intermediate compound.
Attachment of the Phosphocholine Moiety: The final step involves the phosphorylation of the intermediate compound to introduce the phosphocholine moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: rac-3-Octadecanureido-2-ethoxypropyl phosphocholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
rac-3-Octadecanureido-2-ethoxypropyl phosphocholine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of phosphocholine derivatives and their reactivity.
Biology: The compound is investigated for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems and as a component of lipid-based formulations.
Industry: The compound is used in the development of new materials and formulations, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of rac-3-Octadecanureido-2-ethoxypropyl phosphocholine involves its interaction with biological membranes and proteins. The phosphocholine moiety can mimic natural phospholipids, allowing the compound to integrate into cell membranes and affect their properties. This can influence various cellular processes, including signaling pathways and membrane fluidity. The molecular targets and pathways involved may include protein kinase C and other membrane-associated proteins.
Comparación Con Compuestos Similares
- rac-3-Octadecanamido-2-ethoxypropan-1-ol phosphocholine
- rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine
- rac-3-Octadecanamido-2-methoxypropan-1-ol phosphocholine
Comparison: rac-3-Octadecanureido-2-ethoxypropyl phosphocholine is unique due to its specific combination of an octadecanureido group, an ethoxypropyl chain, and a phosphocholine moiety. This unique structure may confer distinct biological activities and properties compared to similar compounds. For example, the presence of the octadecanureido group may enhance its interaction with certain proteins or membranes, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
112989-09-0 |
|---|---|
Fórmula molecular |
C29H62N3O6P |
Peso molecular |
579.8 g/mol |
Nombre IUPAC |
[2-ethoxy-3-(octadecylcarbamoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H62N3O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30-29(33)31-26-28(36-7-2)27-38-39(34,35)37-25-24-32(3,4)5/h28H,6-27H2,1-5H3,(H2-,30,31,33,34,35) |
Clave InChI |
IMUXPCJVQLNCHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






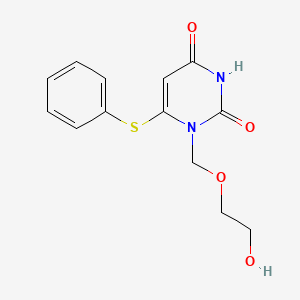
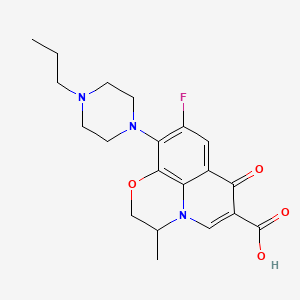
![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)

